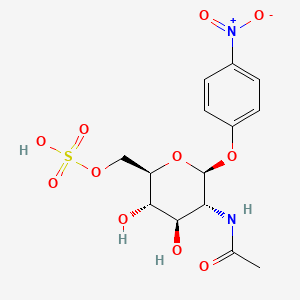

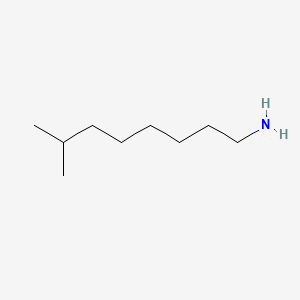

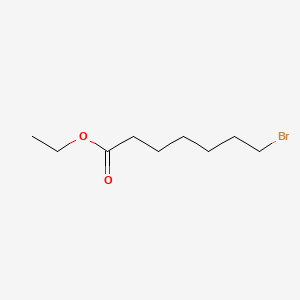

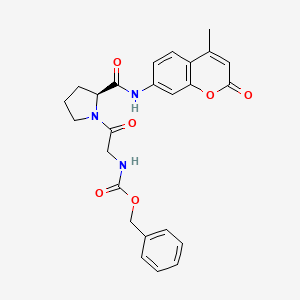

![molecular formula C12H9N3 B1580687 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 78605-10-4](/img/structure/B1580687.png)

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Overview

Description

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring.

Mechanism of Action

Target of Action

The primary targets of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine are Cyclin-dependent kinase 5 (CDK5) and Cyclin-dependent kinase 5 activator 1 . These proteins play crucial roles in the regulation of the cell cycle and have been implicated in various cellular processes, including signal transduction, apoptosis, and transcription control .

Mode of Action

This inhibition could lead to alterations in the cell cycle, potentially affecting cell proliferation and survival .

Biochemical Pathways

Given its targets, it is likely to impact pathways related to cell cycle regulation and signal transduction .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Result of Action

Given its inhibitory action on cdk5 and cyclin-dependent kinase 5 activator 1, it is likely to affect cell proliferation and survival .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Preparation Methods

The synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrazinylhydrazones, which can be achieved through thermal (non-catalytic) cyclization . Another approach involves the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced cyclization to produce the desired compound . Additionally, microwave irradiation conditions have been employed to enhance regio- and stereo-selectivities in the synthesis of pyrrolopyrazine derivatives .

Chemical Reactions Analysis

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrazine monohydrate for the preparation of pyrazoles, gold catalysts for cyclization, and sodium hydride (NaH) for final cyclization steps . Major products formed from these reactions include substituted pyrrolopyrazines, which exhibit diverse biological activities .

Scientific Research Applications

It serves as a biologically active scaffold with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . This compound has been isolated from various natural sources, including plants, microbes, soil, and marine life . Its unique structure makes it an attractive scaffold for drug discovery research, particularly in the development of kinase inhibitors .

Comparison with Similar Compounds

6-Phenyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives and 6H-pyrrolo[3,4-b]pyrazine derivatives . While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives, including this compound, show more activity on kinase inhibition . This highlights the uniqueness of this compound in its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name |

6-phenyl-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-8-11-12(15-10)14-7-6-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJMAXYFHBVNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NC=CN=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321037 | |

| Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78605-10-4 | |

| Record name | 78605-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5JSW5LGX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines as CDK inhibitors?

A1: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines, specifically a subclass known as aloisines, exhibit inhibitory activity against cyclin-dependent kinases (CDKs). These compounds act as competitive inhibitors of ATP binding to the catalytic subunit of the kinase []. This interaction is primarily facilitated by two hydrogen bonds formed between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 within the ATP-binding pocket of the CDK enzyme [].

Q2: How can 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines be synthesized efficiently?

A2: An efficient one-pot multicomponent synthesis route has been developed, employing a Pd–Cu catalyzed Sonogashira coupling reaction. This reaction involves 5,6-dichloropyrazine-2,3-dicarbonitrile reacting with hydrazine, phenylacetylene, and various aldehydes []. This approach allows for the preparation of a range of 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, expanding the possibilities for exploring the structure-activity relationship of this class of compounds.

Q3: Can we predict the CDK-1 inhibitory activity of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines based on their structure?

A3: Researchers have explored the use of topological indices derived from graph theory to establish a relationship between the molecular structure of aloisine analogs and their CDK-1 inhibitory activity []. The study utilized the Wiener Index, Zagreb group parameter, and eccentric connectivity index, calculated for 51 aloisine analogs, to develop predictive models. These models demonstrated an accuracy of 82% to 84% in predicting the CDK-1 inhibitory activity, highlighting the potential of using topological descriptors in structure-activity relationship studies for this class of compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

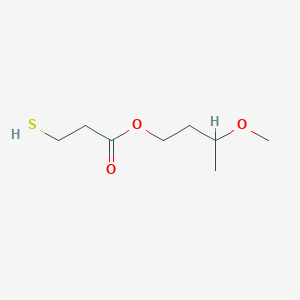

![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)